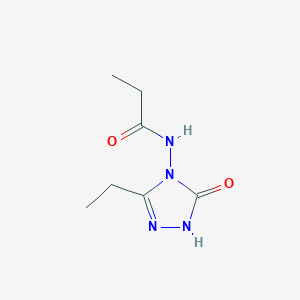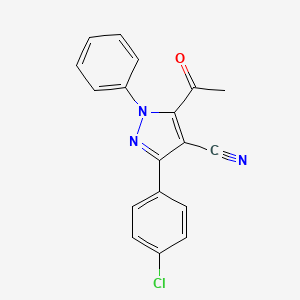![molecular formula C18H14N2O2S B12872042 1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- CAS No. 858117-54-1](/img/structure/B12872042.png)
1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol is a complex organic compound that features a unique structure combining a thiophene ring, a pyrrolo[2,3-b]pyridine core, and a benzene ring with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the thiophene ring and the benzene-1,3-diol moiety. Key steps may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Thiophene Ring Introduction: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of Benzene-1,3-diol: The final step involves the attachment of the benzene-1,3-diol group, which can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced under appropriate conditions to modify the pyridine or thiophene rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the nature of the target.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.
Pyrrolo[2,3-b]pyridine Derivatives: Compounds like 5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.
Benzene-1,3-diol Derivatives: Compounds such as resorcinol.
Uniqueness
What sets 5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol apart is the combination of these three distinct moieties in a single molecule. This unique structure could confer specific properties that are not present in simpler analogs, making it a valuable compound for various applications.
特性
CAS番号 |
858117-54-1 |
|---|---|
分子式 |
C18H14N2O2S |
分子量 |
322.4 g/mol |
IUPAC名 |
5-[(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H14N2O2S/c21-15-4-11(5-16(22)7-15)3-14-9-20-18-17(14)6-13(8-19-18)12-1-2-23-10-12/h1-2,4-10,21-22H,3H2,(H,19,20) |
InChIキー |
IKLQTMPQNGYSRU-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=CC3=C(NC=C3CC4=CC(=CC(=C4)O)O)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


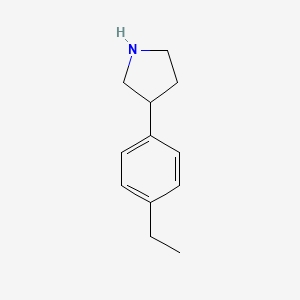
![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)

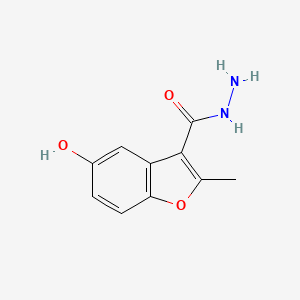
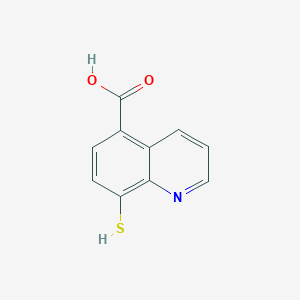
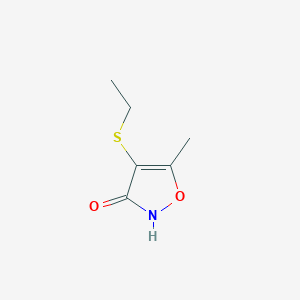
![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)
![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)

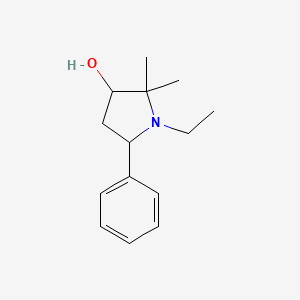
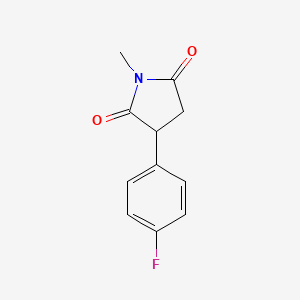
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)
